molecular formula C14H19N5O B14632783 N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine CAS No. 52830-28-1

N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B14632783
CAS No.: 52830-28-1
M. Wt: 273.33 g/mol
InChI Key: DAZXEFSCFCKQRA-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of Methyl Groups: The tetramethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of Methylphenoxy Group: The methylphenoxy group can be attached through nucleophilic substitution reactions involving 4-methylphenol and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazine ring or the substituents, potentially yielding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents, nucleophiles.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines, reduced triazine derivatives.

    Substitution Products: Functionalized triazines, substituted phenoxy derivatives.

Scientific Research Applications

N~2~,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features allow it to bind to specific molecular targets, influencing their activity.

    Chemical Reactivity: The presence of multiple functional groups enables the compound to participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

    N~2~,N~2~,N~4~,N~4~-Tetramethyl-1,3,5-triazine-2,4-diamine: Lacks the phenoxy group, resulting in different chemical properties and applications.

    6-(4-Methylphenoxy)-1,3,5-triazine-2,4-diamine:

Uniqueness: N2,N~2~,N~4~,N~4~-Tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine stands out due to the combination of tetramethyl and methylphenoxy substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52830-28-1

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-(4-methylphenoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H19N5O/c1-10-6-8-11(9-7-10)20-14-16-12(18(2)3)15-13(17-14)19(4)5/h6-9H,1-5H3

InChI Key

DAZXEFSCFCKQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C

Origin of Product

United States

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